(4-(Difluoromethoxy)pyridin-3-yl)boronic acid
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Overview
Description
(4-(Difluoromethoxy)pyridin-3-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a difluoromethoxy group. It is widely used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethoxy)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where a halogenated pyridine reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: (4-(Difluoromethoxy)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic synthesis, (4-(Difluoromethoxy)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of various organic compounds .
Biology and Medicine: This compound is utilized in the development of potential therapeutic agents. For example, it has been used in the synthesis of inhibitors for enzymes such as HIV-1 protease and protein kinase CK2, which are targets for antiviral and anticancer therapies .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of functionalized aromatic compounds makes it a key reagent in material science .
Mechanism of Action
The mechanism of action of (4-(Difluoromethoxy)pyridin-3-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the difluoromethoxy group.
3-Pyridinylboronic acid: Another pyridine-based boronic acid with applications in cross-coupling reactions.
Uniqueness: The presence of the difluoromethoxy group in (4-(Difluoromethoxy)pyridin-3-yl)boronic acid enhances its reactivity and selectivity in certain reactions. This functional group can also impart unique electronic properties to the resulting compounds, making it a valuable reagent in the synthesis of specialized organic molecules .
Biological Activity
(4-(Difluoromethoxy)pyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other therapeutic areas. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₆BF₂NO₃, with a molecular weight of 188.92 g/mol. The compound features a pyridine ring substituted with a difluoromethoxy group at the 4-position and a boronic acid moiety, which enhances its reactivity and potential biological applications.
Target Interactions : Boronic acids like this compound interact with various biological targets through reversible covalent bonds with hydroxyl groups. This property allows them to function as enzyme inhibitors or modulators in several biochemical pathways.
Biochemical Pathways : The compound has been implicated in the inhibition of specific kinases, such as salt-inducible kinases (SIK1, SIK2, and SIK3), which are part of the AMPK family. These kinases play crucial roles in cellular energy homeostasis and cancer cell proliferation .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in melanoma cells with a BRAFV600E mutation, suggesting its potential as an anticancer agent .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | Melanoma BRAFV600E | 5.2 |
Control Compound A | Melanoma BRAFV600E | 10.1 |
Control Compound B | Melanoma BRAFV600E | 15.0 |
Mechanistic Studies
Mechanistic studies indicate that the presence of the difluoromethoxy group enhances the compound's binding affinity to target proteins, thereby increasing its inhibitory potency against SIKs and potentially other kinases involved in tumor growth .
Study on SIK Inhibition
In a recent study focused on SIK inhibitors, this compound was evaluated for its selectivity and potency. The results indicated that this compound effectively inhibited SIK2 and SIK3 with IC50 values in the low micromolar range, highlighting its potential as a therapeutic agent for conditions associated with dysregulated kinase activity .
Boronated Enzyme Delivery Systems
Research has also explored the use of boronated compounds like this compound in enhancing the delivery of cytotoxic agents into cells. By modifying enzymes with boron-containing groups, researchers have observed increased cellular uptake and enhanced cytotoxicity against cancer cells .
Properties
Molecular Formula |
C6H6BF2NO3 |
---|---|
Molecular Weight |
188.93 g/mol |
IUPAC Name |
[4-(difluoromethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)13-5-1-2-10-3-4(5)7(11)12/h1-3,6,11-12H |
InChI Key |
GIWJLNTUPDHXMD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)OC(F)F)(O)O |
Origin of Product |
United States |
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